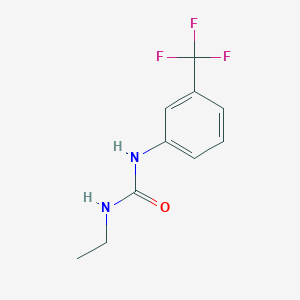
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one is a chlorinated organic compound with the molecular formula C7H8Cl6O3 This compound is characterized by the presence of six chlorine atoms and two hydroxyl groups attached to a heptanone backbone
Méthodes De Préparation
The synthesis of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one typically involves the chlorination of heptanone derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale chlorination processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Applications De Recherche Scientifique
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of multiple chlorine atoms and hydroxyl groups allows it to form strong interactions with biological molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one can be compared with other chlorinated compounds such as:
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound has a similar chlorinated structure but differs in its cyclic anhydride form and specific applications.
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: Known for its toxicological properties, this compound is structurally different but shares the presence of multiple chlorine atoms.
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with distinct chemical properties and industrial uses.
Propriétés
Numéro CAS |
26457-32-9 |
|---|---|
Formule moléculaire |
C7H8Cl6O3 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
1,1,1,7,7,7-hexachloro-2,6-dihydroxyheptan-4-one |
InChI |
InChI=1S/C7H8Cl6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h4-5,15-16H,1-2H2 |
Clé InChI |
OOHSANVRWZOWHG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)(Cl)Cl)O)C(=O)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967655.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)

![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)

![4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-](/img/structure/B11967723.png)

![1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B11967737.png)

